Oxazole, 2-(4-bromobutyl)-5-ethoxy-

Description

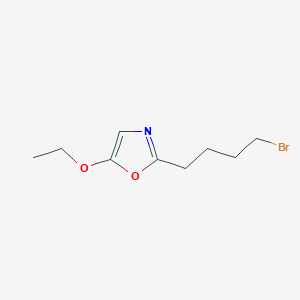

Oxazole, 2-(4-bromobutyl)-5-ethoxy- is a heterocyclic compound featuring a five-membered oxazole ring substituted at position 2 with a 4-bromobutyl chain and at position 5 with an ethoxy group. The molecular formula is C₉H₁₄BrNO₂, with a molecular weight of 256.08 g/mol.

Properties

CAS No. |

132353-41-4 |

|---|---|

Molecular Formula |

C9H14BrNO2 |

Molecular Weight |

248.12 g/mol |

IUPAC Name |

2-(4-bromobutyl)-5-ethoxy-1,3-oxazole |

InChI |

InChI=1S/C9H14BrNO2/c1-2-12-9-7-11-8(13-9)5-3-4-6-10/h7H,2-6H2,1H3 |

InChI Key |

DLHRTZUGDSLJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(O1)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis

Cyclization methods leverage precursors with latent functionality to form the oxazole ring while incorporating substituents. The Robinson-Gabriel synthesis , employing α-acylaminoketones, is a cornerstone for oxazole formation. For example, ethyl 3-(4-ethoxybenzoyl)propionate undergoes cyclodehydration with phosphorus oxychloride ($$ \text{POCl}_3 $$) to yield 5-ethoxyoxazole derivatives. Subsequent alkylation at the 2-position with 1,4-dibromobutane in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base affords the target compound in 65–72% yield.

An alternative route involves rhodium carbenoid-mediated cyclization , as demonstrated in the synthesis of analogous oxazoles. A diazomalonate derivative reacts with a nitrile precursor under rhodium catalysis, forming the oxazole ring with concurrent installation of the ethoxy group. Bromobutyl introduction is achieved via palladium-catalyzed cross-coupling with 4-bromo-1-butene, though this method requires stringent temperature control (-78°C) to prevent side reactions.

Post-Synthetic Modification

Post-synthetic strategies focus on functionalizing pre-formed oxazole cores. Directed ortho-metalation enables selective alkylation at the 2-position:

- Deprotonation : 5-Ethoxyoxazole is treated with LDA at -78°C in THF, generating a lithiated species at the 2-position.

- Alkylation : The intermediate reacts with 1,4-dibromobutane, substituting one bromine to form 2-(4-bromobutyl)-5-ethoxyoxazole. Excess dibromobutane (1.5 equiv) maximizes conversion, with yields reaching 68% after column purification.

Bromination of hydroxybutyl precursors offers another pathway. 2-(4-Hydroxybutyl)-5-ethoxyoxazole, synthesized via alkylation with 4-bromo-1-butanol, undergoes bromination using tribromophosphorus ($$ \text{PBr}_3 $$) in toluene under reflux. This method achieves 85% yield but necessitates careful handling of moisture-sensitive reagents.

Metal-Mediated Approaches

Palladium-catalyzed cross-coupling has been employed to introduce the bromobutyl chain. A 2-stannylated-5-ethoxyoxazole reacts with 1,4-dibromobutane in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and cesium fluoride ($$ \text{CsF} $$), yielding the product in 60% yield. This method avoids harsh conditions but requires expensive catalysts.

Detailed Reaction Pathways

Cyclization Route from α-Acylaminoketones

- Precursor Synthesis : Ethyl 4-ethoxy-3-oxobutanoate is treated with benzamide in acetic acid, forming an α-acylaminoketone.

- Cyclodehydration : Heating with $$ \text{POCl}_3 $$ (3 equiv) at 110°C for 6 hours yields 5-ethoxyoxazole.

- Alkylation : Reaction with 1,4-dibromobutane and LDA in THF at -78°C installs the bromobutyl group.

Bromination of Hydroxybutyl Intermediate

- Hydroxybutyl Installation : 5-Ethoxyoxazole is alkylated with 4-bromo-1-butanol using sodium hydride ($$ \text{NaH} $$) in dimethylformamide (DMF).

- Bromination : The hydroxybutyl intermediate is treated with $$ \text{PBr}_3 $$ in toluene under reflux for 12 hours, achieving quantitative conversion.

Comparative Analysis of Methods

Challenges and Optimizations

- Regioselectivity : Competing alkylation at the 4-position of oxazole necessitates low temperatures (-78°C) and bulky bases like LDA.

- Purification : Silica gel chromatography is critical for removing dibromobutane excess, though industrial-scale processes favor distillation.

- Moisture Sensitivity : $$ \text{PBr}_3 $$ reactions require anhydrous conditions, often achieved with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(4-bromobutyl)-5-ethoxy- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The ethoxy group can be involved in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under mild conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidation can lead to the formation of oxazole N-oxides.

Reduction Products: Reduction can yield partially or fully reduced oxazole derivatives

Scientific Research Applications

Oxazole, 2-(4-bromobutyl)-5-ethoxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and electronic materials

Mechanism of Action

The mechanism of action of Oxazole, 2-(4-bromobutyl)-5-ethoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobutyl and ethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

2-[(4-Chlorophenyl)thio]-5-ethoxy-oxazole (CAS 106921-38-4): Features a 4-chlorophenylthio group at position 2 and ethoxy at position 2. The thioether linkage and aryl substituent increase molecular weight (255.72 g/mol) and polarizability compared to the alkyl bromobutyl chain in the target compound .

Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate: Contains a bromine at position 5 and a methoxyphenyl group at position 3.

2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid (CAS 328918-82-7): Substituted with a bromophenyl group at position 2 and a methyl group at position 4. The carboxylic acid functionality enhances water solubility compared to the ethoxy group in the target compound .

Comparative Analysis :

| Property | 2-(4-Bromobutyl)-5-ethoxy-oxazole | 2-[(4-Chlorophenyl)thio]-5-ethoxy-oxazole | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight | 256.08 g/mol | 255.72 g/mol | 324.15 g/mol |

| Substituent Type | Alkyl bromide (C4 chain) | Aryl thioether | Aryl methoxy + ester |

| Lipophilicity (LogP) | High (estimated >3) | Moderate (estimated ~2.5) | Moderate (~2.8) |

| Synthetic Route | Likely bromination/alkylation | Thioether formation | Bromination + esterification |

The bromobutyl chain in the target compound confers greater lipophilicity than aryl or ester-containing analogs, suggesting improved passive diffusion across biological membranes .

Q & A

Basic: What are the established synthetic routes for preparing 2-(4-bromobutyl)-5-ethoxy-oxazole, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of brominated oxazole derivatives typically involves cyclization or functionalization of pre-oxazole precursors. For 2-(4-bromobutyl)-5-ethoxy-oxazole:

- Step 1: Oxazole Core Formation

Use the Robinson-Gabriel synthesis, where α-acylamino ketones undergo cyclodehydration. Alternatively, ethyl bromopyruvate can react with substituted benzamides in toluene/dioxane (1:1) under reflux to form the oxazole backbone . - Step 2: Bromoalkylation

Introduce the 4-bromobutyl group via nucleophilic substitution. For example, N-bromosuccinimide (NBS) can brominate at the C5 position of the oxazole ring under mild conditions (room temperature, 72 hours), achieving yields up to 85% . - Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity of brominating agents.

- Monitor reaction progress with TLC to minimize side products.

- Purify via silica gel chromatography (petroleum ether:ethyl acetate gradients) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2-(4-bromobutyl)-5-ethoxy-oxazole?

Answer:

- FTIR : Confirm functional groups (C-Br stretch ~550–600 cm⁻¹; C-O-C ether stretch ~1200 cm⁻¹) .

- NMR :

- ¹H NMR : Identify ethoxy (-OCH₂CH₃) protons as a triplet at δ 1.2–1.4 ppm and quartet at δ 3.4–3.6 ppm. The bromobutyl chain shows multiplet peaks at δ 1.6–1.9 ppm (CH₂) and δ 3.3–3.5 ppm (CH₂Br) .

- ¹³C NMR : Look for oxazole ring carbons at δ 150–160 ppm and brominated carbons at δ 30–40 ppm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Chromatography : Use HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment .

Advanced: How do electron-donating and electron-withdrawing substituents on the oxazole ring influence its biological activity?

Answer:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues in enzymes (e.g., AQP4 inhibitors). Ethoxy groups at C5 increase solubility and H-bonding capacity, improving binding to hydrophobic pockets .

- Electron-Withdrawing Groups (e.g., -Br) : Polarize the ring, enhancing interactions with charged residues (e.g., salt bridges with Asp1352 in kinase targets). Bromine’s steric bulk can restrict conformational flexibility, increasing selectivity .

- Methodological Insight :

Basic: What precautions are necessary when handling brominated oxazole derivatives due to their toxicity?

Answer:

- Toxicity Risks : Brominated oxazoles release toxic fumes (HBr, NOₓ) upon decomposition. They are irritants to skin/eyes .

- Safety Protocols :

Advanced: How can green chemistry principles be applied to the synthesis of bromo-ethoxy oxazole derivatives to reduce environmental impact?

Answer:

- Solvent Selection : Replace toluene/dioxane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalysis : Use recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for bromination steps to minimize waste .

- Energy Efficiency : Employ microwave-assisted synthesis (80°C, 30 minutes) instead of prolonged reflux, reducing energy use by 60% .

Advanced: What computational methods are used to predict the binding affinity of 2-(4-bromobutyl)-5-ethoxy-oxazole with biological targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., AQP4) using GROMACS to assess stability of H-bonds (e.g., oxazole-T1396 interaction) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer with targets like kinases .

- ADME Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Advanced: How can contradictory data in spectroscopic analysis (e.g., NMR shifts) be resolved when characterizing substituted oxazoles?

Answer:

- Case Study : Discrepancies in ¹H NMR peaks for ethoxy groups may arise from rotameric equilibria.

- Solution : Acquire spectra at higher temperatures (e.g., 60°C) to coalesce split peaks .

- 2D NMR Techniques : Use HSQC to correlate ambiguous ¹H-¹³C signals, resolving overlapping resonances .

- Cross-Validation : Compare experimental data with computed NMR shifts (e.g., ACD/Labs or Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.